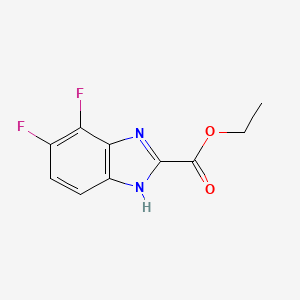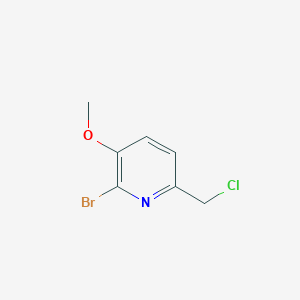
2-Bromo-6-(chloromethyl)-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(chloromethyl)-3-methoxypyridine is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-3-methoxypyridine typically involves the bromination and chloromethylation of 3-methoxypyridine. One common method includes the following steps:
Bromination: 3-Methoxypyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(chloromethyl)-3-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chloromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Typical conditions involve heating the compound with the nucleophile in a suitable solvent like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Bromo-6-(aminomethyl)-3-methoxypyridine.
Aplicaciones Científicas De Investigación
2-Bromo-6-(chloromethyl)-3-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the interactions of pyridine derivatives with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(chloromethyl)-3-methoxypyridine involves its interaction with various molecular targets. The bromine and chloromethyl groups make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloromethylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
2-Bromo-6-(chloromethyl)-4-methoxypyridine: The position of the methoxy group affects its reactivity and applications.
2-Bromo-6-(chloromethyl)-3-hydroxypyridine: The hydroxyl group provides different chemical properties compared to the methoxy group.
Uniqueness
2-Bromo-6-(chloromethyl)-3-methoxypyridine is unique due to the presence of both bromine and chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. The methoxy group also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
2-bromo-6-(chloromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,4H2,1H3 |
Clave InChI |
AHDLVVIWPVGPRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


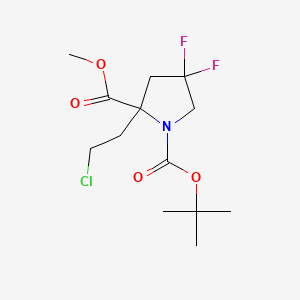
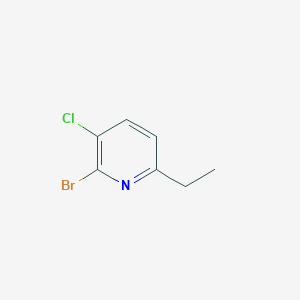
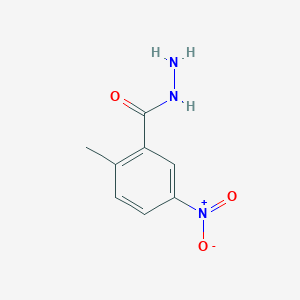
![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
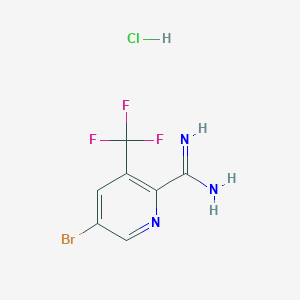
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)
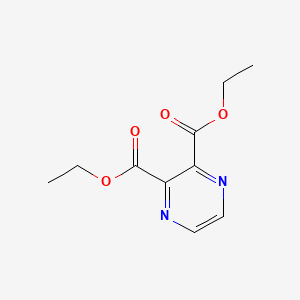
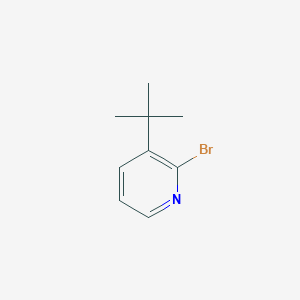
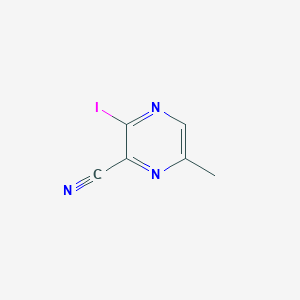
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
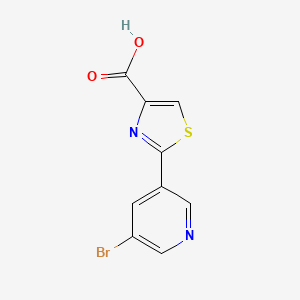
![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
